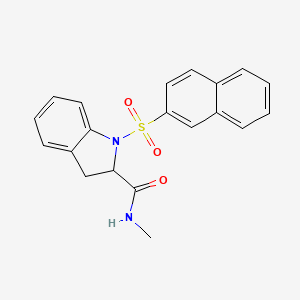

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide” is a chemical compound . Its empirical formula is C18H15NO2S and it has a molecular weight of 309.38 .

Synthesis Analysis

The synthesis of indole derivatives, including “N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide”, has been the focus of many researchers . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The empirical formula of “N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide” is C18H15NO2S and it has a molecular weight of 309.38 .Scientific Research Applications

Carboxylation, Ethoxycarbonylation, and Carbamoylation of Indoles

Research indicates the successful carboxylation of various 1-substituted indoles to yield indole-3-carboxylic acids. This process involves electrophilic addition and subsequent deprotonation, forming an intermediate indol-3-ylaluminum ate complex. Extending this method to alkoxycarbonylation and carbamoylation is possible, producing ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively (Nemoto et al., 2016).

Antibacterial Agents and Enzyme Inhibitors

A study synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, revealing their potency as antibacterial agents against various bacterial strains. These compounds also demonstrated moderate to weak inhibition of certain enzymes (Abbasi et al., 2015).

Organocatalysis

(S)-2-((Naphthalen-2-ylsulfonyl)methyl)pyrrolidine, an organocatalyst, showed significant catalytic activity in the Michael reaction of cyclohexanone and nitroolefins. This catalyst, devoid of additives, yielded high-efficiency products in water-based reactions (Syu et al., 2010).

Fluorescence and Anion Sensing

Newly synthesized indole derivatives from β-brominated dehydroamino acids demonstrated high fluorescence quantum yields. They exhibited solvent-sensitive fluorescence emissions and specific response patterns to fluoride ions, showcasing their potential as fluorescent probes (Pereira et al., 2010).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and analyzed for their solid-state properties and hydrogen bonding interactions. One derivative exhibited a distinct color transition in response to fluoride anions, indicating its potential as a naked-eye detector for fluoride anions in solutions (Younes et al., 2020).

Synthesis and Reactivity of Heterocyclic Compounds

Studies focused on the synthesis and reactivity of heterocyclic compounds such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole and N-(1-Naphthyl)furan-2-carboxamide provide valuable insights into the synthesis of complex molecular structures (Aleksandrov et al., 2017).

PET Imaging of Human CCR8

Carbon-11 labeled naphthalene-sulfonamides were synthesized for positron emission tomography (PET) imaging of human CCR8. The target tracers were prepared efficiently, suggesting their applicability in PET imaging (Wang et al., 2008).

Mechanism of Action

Target of Action

The primary target of N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is the human TARC (Thymus and activation-regulated chemokine) from the CCR4 receptor expressed in CHO cells . The CCR4 receptor is a G protein-coupled receptor involved in various immune responses, and its interaction with TARC plays a crucial role in the chemotaxis of T cells and eosinophils .

Mode of Action

The compound interacts with its target through a displacement mechanism. It displaces human TARC from the recombinant CCR4 receptor . This displacement likely alters the normal signaling pathways associated with the CCR4 receptor, leading to changes in immune responses .

Biochemical Pathways

These pathways are primarily involved in immune responses, particularly the chemotaxis of T cells and eosinophils .

Result of Action

The displacement of human TARC from the recombinant CCR4 receptor by this compound likely results in alterations in immune responses . These alterations could potentially lead to changes in the chemotaxis of T cells and eosinophils, impacting the body’s immune response .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-methyl-1-naphthalen-2-ylsulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-21-20(23)19-13-16-8-4-5-9-18(16)22(19)26(24,25)17-11-10-14-6-2-3-7-15(14)12-17/h2-12,19H,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMHIBRXCWJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2435407.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)

![Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole](/img/structure/B2435423.png)